molecular formula C7H6N2O B576098 2-(Hydroxymethyl)nicotinonitrile CAS No. 182054-69-9

2-(Hydroxymethyl)nicotinonitrile

Cat. No.: B576098
CAS No.: 182054-69-9
M. Wt: 134.138
InChI Key: WKERUWSCAVHYBQ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)nicotinonitrile is an organic compound that features a pyridine ring substituted with a hydroxymethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxymethyl)nicotinonitrile can be synthesized through several methods. One common approach involves the reaction of nicotinonitrile with formaldehyde under basic conditions to introduce the hydroxymethyl group. Another method includes the use of a three-component Dimroth reaction involving chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . These reactions typically occur under mild conditions and yield the desired product in fair to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: 2-(Formyl)pyridine or 2-(Carboxyl)pyridine.

    Reduction: 2-(Hydroxymethyl)pyridine-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)nicotinonitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile: Lacks the hydroxymethyl group but shares the nitrile functionality.

    2-(Hydroxymethyl)pyridine: Lacks the nitrile group but shares the hydroxymethyl functionality.

    3-Cyanopyridine: Similar structure but with the nitrile group in a different position.

Uniqueness

2-(Hydroxymethyl)nicotinonitrile is unique due to the presence of both the hydroxymethyl and nitrile groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

IUPAC Name

2-(hydroxymethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-6-2-1-3-9-7(6)5-10/h1-3,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERUWSCAVHYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663783
Record name 2-(Hydroxymethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182054-69-9
Record name 2-(Hydroxymethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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